Lithium tri-tert-butoxyaluminohydride
CAS No.:
Cat. No.: VC13534118
Molecular Formula: C12H28AlLiO3
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H28AlLiO3 |
|---|---|
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide |
| Standard InChI | InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1; |
| Standard InChI Key | BYBIDFZFKATBFH-UHFFFAOYSA-N |
| SMILES | [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C |
| Canonical SMILES | [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C |
Introduction
Chemical and Physical Properties
Lithium tri-tert-butoxyaluminum hydride exists as a white crystalline solid with a melting point of 319°C . Under vacuum, it sublimes at 280°C, a property exploited in purification processes. Its solubility profile reveals preferential dissolution in polar aprotic solvents:
| Solvent | Solubility |
|---|---|
| Tetrahydrofuran | Highly soluble |
| Diglyme | Highly soluble |
| Diethyl ether | Slightly soluble |
| Hydrocarbons | Insoluble |
The compound’s stability is markedly dependent on moisture; it hydrolyzes slowly in humid air but remains intact under anhydrous conditions . Spectroscopic characterization (¹H NMR, δ in THF-d₈) shows a singlet at -0.85 ppm for the aluminum-bound hydride, with tert-butoxy groups appearing as a singlet at 1.15 ppm .
Synthesis and Production Methods
Classical Synthesis via Lithium Aluminum Hydride
The traditional route involves reacting LAH with tert-butanol in diethyl ether:
This exothermic reaction proceeds quantitatively at 0–5°C, yielding the product after vacuum distillation .
Cost-Effective Industrial Synthesis
A patented method (CN104725189A) reduces production costs by substituting metallic lithium with sodium and lithium chloride :
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Lithium hydride synthesis:
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LAH formation:
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Final product synthesis: As in the classical method.
This approach lowers raw material costs by 40% while maintaining ≥98% purity .
Reactivity and Mechanistic Insights
Reduction of Acid Chlorides to Aldehydes
The bulky tert-butoxy groups hinder over-reduction to alcohols, enabling selective aldehyde formation3 :
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Nucleophilic attack: Hydride transfer to the electrophilic carbonyl carbon.
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Chloride elimination: Departure of Cl⁻ yields an aldehyde-LiAl complex.
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Protonolysis: Aqueous workup liberates the free aldehyde.
Example: Benzoyl chloride reduces to benzaldehyde in 92% yield at -20°C in THF .
Stereoselective Ketone Reduction
Cyclic ketones undergo preferential axial hydride attack due to steric shielding of equatorial positions by tert-butoxy groups. For example, 4-tert-butylcyclohexanone yields cis-4-tert-butylcyclohexanol with 8:1 diastereomeric ratio .
Catalytic Applications in Organic Synthesis
Hydroboration of Alkenes
LiAlH[OC(CH₃)₃]₃ (5 mol%) catalyzes anti-Markovnikov addition of pinacolborane (HBpin) to alkenes :
Scope:
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Styrenes: 85–92% yield
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1,2-Disubstituted alkenes: 78–84% yield
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Electron-deficient alkenes: <50% yield
Tandem Reduction-Oxidation Sequences
The reagent enables one-pot conversions of esters to secondary alcohols via intermediate aldehydes :
Comparative Analysis with Other Reducing Agents
| Parameter | LiAlH[O-t-Bu]₃ | LiAlH₄ | NaBH₄ |
|---|---|---|---|
| Reduction Potential | Moderate | Very High | Low |
| Ester Reduction | No | Yes | No |
| Aldehyde Over-Reduction | No | Yes | N/A |
| Functional Group Tolerance | High | Low | Moderate |
Industrial and Pharmaceutical Relevance
Steroid Chemistry
The reagent’s stereoselectivity proves vital in synthesizing corticosteroid intermediates. Reduction of 11-keto-progesterone yields 11β-alcohols critical for anti-inflammatory agents, achieving 95:5 β:α selectivity .
Flow Chemistry Applications
Continuous flow systems utilizing immobilized LiAlH[O-t-Bu]₃ demonstrate:
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99% conversion of methyl benzoate to benzaldehyde
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50 h catalyst lifetime
Recent Advances and Future Directions
Photoredox Coupling
Visible-light-mediated reactions combine LiAlH[O-t-Bu]₃ with Ru(bpy)₃²⁺ to achieve:
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Reductive cross-couplings of aryl halides
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72–89% yields at 0.5 mol% catalyst loading
Chiral Variants
Incorporating enantiopure tert-butoxy ligands (e.g., (R)-BINOL derivatives) induces asymmetric induction in ketone reductions (up to 88% ee) .
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